2-Di-1-ASP

描述

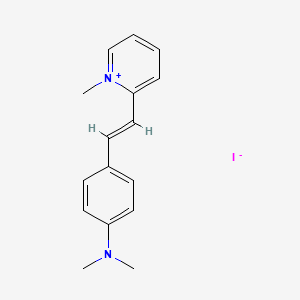

Structure

3D Structure of Parent

属性

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIQAIBZGSIDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-29-8, 1694-48-0 | |

| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU9H26WAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Di-1-ASP (DASPI): A Dual-Function Fluorescent Probe for Mitochondria and G-Quadruplex DNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Di-1-ASP (also known as DASPI), a versatile styryl dye with significant applications in cellular biology and drug discovery. Its utility stems from its dual capacity to act as a potentiometric probe for mitochondria and a fluorescent ligand for G-quadruplex (G4) DNA structures. This document details its core properties, experimental applications, and the underlying biological pathways it helps to elucidate.

Core Properties of this compound (DASPI)

This compound, with the formal name 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide, is a cationic, mono-styryl dye. Its defining characteristic is a significant increase in fluorescence quantum yield upon binding to its biological targets. This property makes it a sensitive probe for imaging and quantification in complex biological systems.

Physicochemical and Spectroscopic Data

The key quantitative parameters of this compound are summarized in the table below. These values are crucial for designing and interpreting experiments involving this probe.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₆H₁₉IN₂ | [1][2] |

| Molecular Weight | 366.24 g/mol | [1][2] |

| CAS Number | 2156-29-8 | [3] |

| Appearance | Solid | [3] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [3] |

| Excitation Maximum (λex) | ~474 nm | [3] |

| Emission Maximum (λem) | ~605 nm | [3] |

| Fluorescence Quantum Yield (Φf) | Highly solvent-dependent; low in polar solvents (e.g., water), increases significantly upon binding to mitochondria or G4-DNA. A precise value in a bound state is not readily available in the literature, but it is known to decrease rapidly with increasing solvent polarity. | [4][5] |

| Molar Extinction Coefficient (ε) | Not explicitly reported for this compound. For the similar compound 4-Di-2-ASP, a value of 47,000 cm⁻¹M⁻¹ in methanol (B129727) has been reported. | [6] |

Experimental Applications and Protocols

This compound's dual functionality allows for its application in two major areas of cellular research: the assessment of mitochondrial function and the detection of G-quadruplex DNA.

Mitochondrial Staining and Membrane Potential Assessment

The cationic nature of this compound leads to its accumulation in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[7] This accumulation results in a significant increase in fluorescence, making it a valuable tool for visualizing mitochondrial morphology and assessing their functional state.[7]

The following diagram illustrates the general workflow for staining mitochondria in live cells with this compound.

Materials:

-

This compound (DASPI)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Culture adherent cells on glass-bottom dishes or coverslips to the desired confluency (typically 50-80%).

-

-

Staining:

-

On the day of the experiment, thaw the this compound stock solution.

-

Prepare a working staining solution by diluting the stock solution to a final concentration of 1-10 µM in pre-warmed (37°C) cell culture medium. The optimal concentration should be determined empirically for each cell line.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or PBS to reduce background fluorescence.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope.

-

Use an excitation wavelength of approximately 474 nm and collect the emission at around 605 nm.

-

Acquire images using appropriate settings to minimize phototoxicity and photobleaching.

-

Troubleshooting:

-

High Background: Insufficient washing, or dye concentration is too high. Increase the number of washes or decrease the dye concentration.

-

Weak Signal: Dye concentration is too low, incubation time is too short, or mitochondrial membrane potential is compromised. Increase dye concentration or incubation time. Use a positive control (e.g., healthy, actively respiring cells) to ensure the dye is working.

-

Phototoxicity: Observe for signs of cell stress (e.g., blebbing, rounding). Reduce illumination intensity, exposure time, and the frequency of image acquisition.[8]

G-Quadruplex DNA Detection

This compound exhibits a significant fluorescence enhancement upon binding to G-quadruplex DNA structures.[1] This property makes it a useful tool for detecting the formation of G4 DNA in vitro and potentially in cells. G4 DNA structures are implicated in the regulation of gene expression, including that of oncogenes like c-myc.[9][10][11][12][13]

The following diagram outlines the steps for detecting G4-DNA formation using this compound in a cell-free system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. G-quadruplex DNA structure is a positive regulator of MYC transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G-quadruplex DNA structure is a positive regulator of MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to 2-Di-1-ASP: A Versatile Fluorescent Probe

This technical guide provides a comprehensive overview of the chemical, physical, and functional properties of 2-Di-1-ASP, a styryl dye with significant applications in cellular imaging and nucleic acid research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's structure, synthesis, and experimental applications.

Core Chemical and Physical Properties

This compound, formally known as 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium iodide, is a cationic fluorescent probe.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Formal Name | 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide | [1] |

| Synonyms | DASPI, DASPMI | [1] |

| CAS Number | 2156-29-8 | |

| Molecular Formula | C₁₆H₁₉IN₂ | |

| Molecular Weight | 366.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 280 °C (decomposes) | |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [1] |

| SMILES | CN(C)C(C=C1)=CC=C1C=CC(C=CC=C2)=[N+]2C.[I-] | [1] |

Photophysical Characteristics

This compound exhibits fluorescence that is sensitive to its environment, making it a valuable tool for various biological investigations. Its key photophysical parameters are outlined below.

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λex) | 474 nm | [1] |

| Maximum Emission Wavelength (λem) | 605 nm | [1] |

| Fluorescence Quantum Yield | Not explicitly reported. However, a significant fluorescence enhancement of up to 300-fold is observed upon binding to G-quadruplex DNA structures. | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between 1,2-dimethylpyridinium iodide and 4-(dimethylamino)benzaldehyde (B131446), catalyzed by a weak base such as piperidine (B6355638).

Materials:

-

1,2-dimethylpyridinium iodide

-

4-(dimethylamino)benzaldehyde

-

Piperidine

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve 1,2-dimethylpyridinium iodide (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.0 eq) in a minimal amount of hot methanol.

-

Add a catalytic amount of piperidine (e.g., a few drops) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from methanol.

Experimental Applications and Protocols

This compound has two primary applications in research: as a fluorescent probe for mitochondrial staining in living cells and for the detection of G-quadruplex DNA structures.

Mitochondrial Staining in Live Cells

This compound accumulates in mitochondria of living cells, likely driven by the mitochondrial membrane potential. This allows for the visualization and tracking of these organelles.

Protocol for Staining Adherent Cells:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically for each cell type.

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess dye.

-

Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a filter set for blue excitation and orange/red emission).

Detection of G-Quadruplex DNA

This compound exhibits a significant increase in fluorescence intensity upon binding to G-quadruplex DNA structures, making it a useful tool for their detection.[2] It shows selectivity for parallel G-quadruplex forms, such as those found in the promoter regions of oncogenes like c-myc.[2]

Protocol for In Vitro G-Quadruplex Detection:

-

Prepare DNA Samples: Prepare solutions of single-stranded oligonucleotides capable of forming G-quadruplex structures in a suitable buffer (e.g., Tris-HCl with KCl or NaCl to stabilize the G-quadruplex). Include a control sample with a sequence that does not form a G-quadruplex.

-

Folding of G-Quadruplexes: Heat the DNA solutions to 95°C for 5 minutes and then slowly cool to room temperature to facilitate the formation of G-quadruplex structures.

-

Prepare this compound Solution: Prepare a working solution of this compound in the same buffer used for the DNA samples.

-

Fluorescence Measurement: In a fluorometer cuvette, mix the folded DNA solution with the this compound working solution. The final concentrations should be optimized, but typically are in the low micromolar range.

-

Data Acquisition: Measure the fluorescence emission spectrum of the solution, exciting at approximately 474 nm. A significant increase in fluorescence intensity at around 605 nm in the presence of the G-quadruplex-forming sequence compared to the control indicates the presence of G-quadruplex structures.

Signaling Pathway Visualization

While this compound is a tool for detection and visualization rather than a modulator of specific signaling pathways, its application in G-quadruplex detection is relevant to the study of gene regulation. The stabilization of G-quadruplex structures in promoter regions by ligands can inhibit transcription. The following diagram illustrates this general concept.

Conclusion

This compound is a valuable and versatile fluorescent probe with established applications in the visualization of mitochondria in living cells and the detection of G-quadruplex DNA structures. Its straightforward synthesis and distinct fluorescence properties make it an accessible tool for a wide range of research applications in cell biology, molecular biology, and drug discovery. Further characterization of its photophysical properties, such as a definitive quantum yield in various states, and a precise binding affinity for different G-quadruplex topologies, would further enhance its utility as a quantitative research tool.

References

An In-Depth Technical Guide to 2-Di-1-ASP: A Versatile Fluorescent Probe for Cellular Investigations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Di-1-ASP (2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide), a versatile fluorescent dye widely utilized in cellular biology. This document details its physicochemical properties, provides in-depth experimental protocols for its primary applications, and explores its use in investigating cellular signaling pathways. Particular emphasis is placed on its role as a mitochondrial stain and a probe for G-quadruplex DNA structures. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Introduction

This compound, also known by its synonyms DASPI and DASPMI, is a styryl dye recognized for its utility as a fluorescent probe in various biological research applications.[1][2][3] Its chemical structure, characterized by a pyridinium (B92312) ring linked to a dimethylaminostyryl group, imparts favorable photophysical properties that make it a valuable tool for researchers. The primary applications of this compound stem from its ability to selectively accumulate in mitochondria of live cells and to exhibit enhanced fluorescence upon binding to specific nucleic acid structures, namely G-quadruplex DNA.[1][2][3] This dual functionality allows for the investigation of mitochondrial health and the potential role of G-quadruplexes in cellular processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2156-29-8 | [4] |

| Molecular Formula | C₁₆H₁₉IN₂ | [4] |

| Molecular Weight | 366.24 g/mol | [1] |

| Appearance | Solid | - |

| Excitation Maximum (λex) | 474 nm | [4] |

| Emission Maximum (λem) | 605 nm | [4] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | [4] |

Applications and Experimental Protocols

Mitochondrial Staining and Membrane Potential Assessment

This compound is a lipophilic cation that accumulates in mitochondria of live cells in a membrane potential-dependent manner. This property makes it an excellent probe for visualizing mitochondrial morphology and assessing mitochondrial membrane potential (MMP), a key indicator of cell health and a critical parameter in the study of apoptosis.[5][6]

Materials:

-

HeLa cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (1 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., for RFP or TRITC)

Procedure:

-

Cell Preparation: Culture HeLa cells to 70-80% confluency.

-

Staining Solution Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete culture medium to a final concentration of 50-200 nM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be removed, and the cells can be washed once with pre-warmed PBS or fresh culture medium.

-

Imaging: Image the stained cells using a fluorescence microscope. For live-cell imaging, it is recommended to use an imaging medium that maintains cell viability.[7]

Changes in mitochondrial membrane potential can be quantified by measuring the fluorescence intensity of this compound. A decrease in MMP will result in reduced accumulation of the dye in the mitochondria and consequently, a decrease in fluorescence intensity.

G-Quadruplex DNA Binding

This compound exhibits a significant increase in fluorescence upon binding to G-quadruplex (G4) DNA structures.[2] G4s are four-stranded nucleic acid structures that can form in guanine-rich sequences and are implicated in the regulation of various cellular processes, including transcription and translation. The ability of this compound to selectively bind and report on the presence of G4 DNA makes it a valuable tool for studying their formation and biological function.

Materials:

-

Lyophilized G-quadruplex-forming oligonucleotide (e.g., from the promoter region of an oncogene)

-

Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

-

This compound stock solution (1 mM in DMSO)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Fluorometer

Procedure:

-

Oligonucleotide Annealing: Dissolve the oligonucleotide in the annealing buffer to a concentration of 100 µM. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to facilitate the formation of G-quadruplex structures.

-

Preparation of Solutions:

-

Prepare a stock solution of the annealed G-quadruplex DNA in the assay buffer.

-

Prepare a working solution of this compound in the assay buffer (e.g., 1 µM).

-

-

Fluorescence Titration:

-

To a cuvette containing the this compound working solution, incrementally add small aliquots of the G-quadruplex DNA stock solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Measure the fluorescence emission spectrum (e.g., 500-700 nm) with excitation at 474 nm.

-

-

Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the G-quadruplex DNA concentration. The binding constant (Kd) can be determined by fitting the data to a suitable binding model (e.g., a one-site binding model).

Investigation of Signaling Pathways

The ability of this compound to monitor mitochondrial membrane potential makes it a valuable tool for investigating signaling pathways where mitochondrial function is central, such as apoptosis (programmed cell death).

Apoptosis Signaling Pathway

A hallmark of the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[8][9][10] this compound can be used to monitor this critical event.

Conclusion

This compound is a robust and versatile fluorescent probe with significant applications in cell biology. Its utility in visualizing mitochondria, assessing mitochondrial membrane potential, and detecting G-quadruplex DNA structures provides researchers with a powerful tool to investigate fundamental cellular processes. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in diverse research settings, from basic cell biology to drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]

- 6. Fluorescence measurement of mitochondrial membrane potential changes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-Di-1-ASP (DASPI)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide, commonly known as 2-Di-1-ASP or DASPI, is a lipophilic, cationic styryl dye predominantly utilized as a fluorescent probe for the real-time assessment of mitochondrial membrane potential (ΔΨm) in living cells. Its mechanism of action is not that of a bioactive molecule that modulates cellular signaling pathways, but rather that of a reporter whose fluorescence properties are intrinsically linked to the energetic state of mitochondria. This guide provides a comprehensive overview of the core principles governing its function, detailed experimental protocols for its application, and a summary of its key characteristics.

Core Mechanism of Action: A Fluorescent Voltmeter for Mitochondria

The primary mechanism of action of this compound revolves around its electrochemical and photophysical properties, which collectively enable it to function as a sensitive indicator of mitochondrial membrane potential.

Cellular Uptake and Mitochondrial Accumulation

Being a lipophilic cation, this compound passively diffuses across the plasma membrane into the cytoplasm. Subsequently, it is electrophoretically driven into the mitochondrial matrix by the negative-inside mitochondrial membrane potential (ΔΨm), which is typically in the range of -150 to -180 mV. This potential gradient, established by the electron transport chain, acts as a powerful accumulator for positively charged molecules like this compound. Consequently, the dye concentrates several hundred-fold within the mitochondria compared to the cytoplasm. While a carrier-mediated process has been observed for the similar compound 4-Di-1-ASP, the uptake of this compound is largely considered to be dependent on membrane potential.[1]

Fluorescence Enhancement and Environmental Sensitivity

The fluorescence of this compound is highly sensitive to its local environment. In the aqueous environment of the cytoplasm, the dye exhibits relatively low fluorescence. Upon accumulation in the lipid-rich and highly organized environment of the inner mitochondrial membrane, its fluorescence quantum yield increases significantly. This enhancement is attributed to restricted torsional dynamics of the molecule within the constrained membrane environment, which reduces non-radiative decay pathways.[1] The fluorescence intensity of DASPI is, therefore, a dynamic and direct measure of the mitochondrial membrane potential.[1] A higher ΔΨm leads to greater dye accumulation and consequently, brighter mitochondrial fluorescence. Conversely, a decrease in ΔΨm, often an early indicator of apoptosis or cellular stress, results in the redistribution of the dye into the cytoplasm and a corresponding loss of mitochondrial fluorescence.[1]

Photophysical Properties

The spectroscopic response of DASPI is complex, exhibiting three-exponential fluorescence decay kinetics. These different lifetime components are thought to arise from different excited states of the molecule, namely the locally excited state, the intramolecular charge transfer state, and the twisted intramolecular charge transfer state.[1][2] The relative contributions of these states are influenced by the local electric field and the microenvironment, further underscoring the dye's sensitivity to the mitochondrial membrane's energetic status.[2]

Quantitative Data

The following table summarizes key quantitative parameters related to the use of styryl dyes as cellular probes.

| Parameter | Value | Cell Type/System | Reference |

| Excitation Maximum (λex) | ~451-495 nm | In membranes | [3] |

| Emission Maximum (λem) | ~591-620 nm | In membranes | [3] |

| Toxicity Concentration | <5 x 10⁻⁷ M | Living cells | [1] |

Experimental Protocols

General Staining Protocol for Adherent Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cells with this compound to visualize mitochondria and assess their membrane potential.

Materials:

-

This compound (DASPI) stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium appropriate for the cell line

-

Coverslips with adherent cells

-

Fluorescence microscope with appropriate filter sets (e.g., for blue excitation and orange/red emission)

Procedure:

-

Cell Preparation: Culture cells on coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Staining: Remove the cell culture medium from the coverslips and wash once with pre-warmed PBS. Add the this compound staining solution to the cells, ensuring the entire surface of the coverslip is covered.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary between cell lines.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

-

Imaging: Mount the coverslip on a microscope slide with a drop of PBS or mounting medium. Observe the stained cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright, punctate orange-red fluorescence characteristic of mitochondrial staining.

Flow Cytometry Analysis of Mitochondrial Membrane Potential

This protocol describes the use of this compound to quantitatively assess changes in mitochondrial membrane potential in a cell population using flow cytometry.

Materials:

-

This compound (DASPI) stock solution (e.g., 1 mM in DMSO)

-

Cell suspension

-

Cell culture medium or PBS

-

FACS tubes

-

Flow cytometer with appropriate laser and filters

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in pre-warmed culture medium or PBS.

-

Staining: Add this compound stock solution to the cell suspension to a final concentration of 1-10 µM. As a negative control for depolarization, a separate sample can be treated with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-50 µM for 15-30 minutes prior to or during staining.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Analysis: Analyze the stained cells directly on the flow cytometer without washing. Excite the cells with a blue laser (e.g., 488 nm) and collect the emission in the appropriate orange-red channel (e.g., 585/42 nm). A decrease in fluorescence intensity in the treated sample compared to the control indicates mitochondrial depolarization.

Visualizations

Caption: Cellular uptake and mitochondrial accumulation of this compound.

Caption: Workflow for analyzing mitochondrial membrane potential.

References

- 1. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of subcellular distributions with an open-source, object-based tool - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mitochondrial Staining with 2-Di-1-ASP

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Harnessing the Mitochondrial Membrane Potential

2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide, commonly known as 2-Di-1-ASP or DASPI, is a lipophilic, cationic, mono-styryl fluorescent dye employed for the vital staining of mitochondria in living cells.[1] Its efficacy as a mitochondrial probe is intrinsically linked to the organelle's electrochemical gradient. Healthy, respiring mitochondria maintain a significant negative membrane potential (approximately -150 to -180 mV) across their inner membrane. This potent negative charge drives the electrophoretic accumulation of the positively charged this compound molecules within the mitochondrial matrix. Consequently, the dye's concentration within the mitochondria becomes significantly higher than in the cytoplasm, leading to intense and specific mitochondrial fluorescence. This dependence on the mitochondrial membrane potential makes this compound a valuable tool for assessing mitochondrial health and function; a decrease in fluorescence intensity can be indicative of mitochondrial depolarization, a hallmark of cellular stress and apoptosis.

The fluorescence of this compound is also highly sensitive to its local environment, a property known as solvatochromism. Upon partitioning from the aqueous environment of the cytoplasm into the lipid-rich interior of the mitochondrial membranes, the dye experiences a change in the polarity of its surroundings. This leads to a significant enhancement of its fluorescence quantum yield and a shift in its emission spectrum. This solvatochromic shift further contributes to the high contrast between mitochondrial and background fluorescence.

Mechanism of Action: A Step-by-Step Visualization

The process of mitochondrial staining with this compound can be broken down into a series of sequential steps, each governed by fundamental biophysical principles.

Figure 1: Logical workflow of this compound mitochondrial staining.

Data Presentation: Photophysical Properties

The following tables summarize the key photophysical and staining characteristics of this compound, providing a basis for experimental design and data interpretation.

| Property | Value | Reference(s) |

| Molecular Weight | 366.24 g/mol | |

| Excitation Maximum (in Mitochondria) | ~451-495 nm | [1] |

| Emission Maximum (in Mitochondria) | ~591-620 nm | [1] |

| Solvent for Stock Solution | DMSO |

Table 1: General Properties of this compound.

Experimental Protocols

General Protocol for Staining Live Adherent Cells (e.g., HeLa Cells)

This protocol provides a general guideline for staining mitochondria in live adherent cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

-

This compound (stock solution in DMSO, e.g., 1 mM)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Glass-bottom dishes or chamber slides suitable for microscopy

-

HeLa cells (or other adherent cell line) cultured to 50-70% confluency

Procedure:

-

Preparation of Staining Solution:

-

On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

-

-

Cell Preparation:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

-

Staining:

-

Add the this compound staining solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for blue excitation and orange-red emission.

-

Figure 2: Experimental workflow for this compound staining.

Comparative Analysis: this compound vs. Rhodamine 123

Rhodamine 123 is another widely used cationic fluorescent dye for mitochondrial staining. While both dyes accumulate in mitochondria based on membrane potential, there are some key differences to consider.

| Feature | This compound (DASPI) | Rhodamine 123 |

| Uptake Kinetics | Relatively slow | Rapid (a few minutes) |

| Photostability | Generally considered to have good photostability | Prone to photobleaching, especially with high laser power |

| Toxicity | Low toxicity at working concentrations | Can be cytotoxic at higher concentrations and upon prolonged exposure |

| Mechanism | Electrophoretic accumulation, solvatochromism | Electrophoretic accumulation |

Table 2: Comparison of this compound and Rhodamine 123.

Signaling Pathways and Logical Relationships

The relationship between mitochondrial membrane potential (ΔΨm) and this compound fluorescence can be represented as a signaling pathway. Factors that influence ΔΨm will directly impact the intensity of the fluorescent signal.

Figure 3: Relationship between cellular health and this compound fluorescence.

Conclusion

This compound is a robust and sensitive fluorescent probe for the visualization and assessment of mitochondria in living cells. Its mechanism of action, rooted in the principles of electrophoretic accumulation and solvatochromism, provides a direct link between fluorescence intensity and mitochondrial membrane potential. By understanding the core principles, photophysical properties, and experimental considerations outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage this compound as a powerful tool in their investigations of mitochondrial function and cellular health.

References

The Technical Guide to 2-Di-1-ASP for G-Quadruplex DNA Detection

This guide provides an in-depth overview of 2-Di-1-ASP, a styryl dye utilized for the detection and characterization of G-quadruplex (G4) DNA structures. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in employing fluorescent probes for studying nucleic acid secondary structures.

Introduction to this compound

This compound, also known as DASPI (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide), is a mono-styryl cationic dye.[1][2] Initially recognized for its application as a mitochondrial stain and a fluorescent probe for double-stranded DNA, recent studies have highlighted its significant potential in the selective detection of G-quadruplex DNA.[1][2] Its ability to exhibit a pronounced fluorescence enhancement upon binding to G4 structures makes it a valuable tool for G4-related research.[1]

Mechanism of G-Quadruplex Detection

The fluorescence of this compound is significantly quenched in aqueous solutions due to intramolecular rotation. Upon binding to a G-quadruplex structure, this rotation is restricted. This "light-up" mechanism is attributed to the rigidification of the dye's molecular structure, which leads to a substantial increase in fluorescence quantum yield. The binding is thought to occur primarily through end-stacking on the terminal G-tetrads of the G-quadruplex, although groove binding may also play a role. This interaction is selective, with a notable preference for parallel G4 topologies.

References

An In-Depth Technical Guide to DASPI Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with DASPI, a fluorescent probe for the analysis of mitochondrial function.

Core Principles of DASPI Mitochondrial Staining

DASPI (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide) is a cationic, styryl dye used for the vital staining of mitochondria in living cells.[1][2] Its utility as a mitochondrial probe is predicated on its response to the mitochondrial membrane potential (ΔΨm), a key indicator of cellular energy metabolism.[1][2]

The fundamental principle of DASPI staining lies in its accumulation within the mitochondrial matrix, a process driven by the negative electrochemical potential across the inner mitochondrial membrane.[1] Healthy, respiring mitochondria maintain a significant proton gradient, resulting in a highly negative charge within the matrix relative to the cytoplasm. As a positively charged molecule, DASPI is electrophoretically drawn into and concentrated within these energized mitochondria.[1]

An increase in mitochondrial membrane potential leads to greater accumulation of DASPI, resulting in a more intense fluorescent signal.[1][2] Conversely, a decrease in the membrane potential, often associated with mitochondrial dysfunction or the action of uncoupling agents, leads to reduced DASPI accumulation and a weaker fluorescent signal.[1][2] The fluorescence intensity of DASPI is therefore a dynamic measure of mitochondrial energization.[1][2]

Beyond simple fluorescence intensity, the photophysical properties of DASPI, including its fluorescence lifetime and anisotropy, are also sensitive to the mitochondrial environment and membrane potential.[1] This multi-parametric response makes DASPI a versatile tool for detailed investigations of mitochondrial function.

Data Presentation: Quantitative Analysis of DASPI Fluorescence

The following tables summarize quantitative data from a study investigating the spectroscopic responses of DASPI to changes in mitochondrial membrane potential in living cells. The data illustrates the sensitivity of DASPI's fluorescence lifetime and anisotropy to the energetic state of the mitochondria.

Table 1: Fluorescence Lifetime Components of DASPI in XTH2 Cells Under Various Conditions

| Condition | τ1 (ps) | f1 (%) | τ2 (ps) | f2 (%) | τ3 (ps) | f3 (%) | ⟨τ⟩ (ps) |

| Control | 158 ± 21 | 87.8 ± 3.4 | 936 ± 123 | 8.8 ± 2.9 | 3210 ± 432 | 3.4 ± 1.1 | 389 ± 78 |

| + ATP/Substrate | 132 ± 19 | 89.1 ± 2.9 | 1021 ± 154 | 7.9 ± 2.5 | 3450 ± 510 | 3.0 ± 0.9 | 385 ± 81 |

| + KCN | 210 ± 28 | 48.9 ± 5.1 | 1150 ± 180 | 45.3 ± 4.8 | 3500 ± 530 | 5.8 ± 1.5 | 980 ± 150 |

| + Nigericin | 140 ± 22 | 92.3 ± 3.8 | 1250 ± 190 | 6.6 ± 2.1 | 3600 ± 550 | 1.1 ± 0.5 | 320 ± 65 |

| + CCCP | 250 ± 35 | 75.4 ± 6.2 | 1300 ± 210 | 16.6 ± 3.9 | 3700 ± 580 | 8.0 ± 2.1 | 800 ± 120 |

Data adapted from Ramadass et al. "How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells." Biophysical Journal. The table shows the mean values and standard deviations of the fluorescence decay components (τ1, τ2, τ3), their fractional contributions (f1, f2, f3), and the mean lifetime (⟨τ⟩) of DASPI in XTH2 cells under control conditions and in the presence of various mitochondrial modulators.

Table 2: Fluorescence Anisotropy of DASPI in Relation to Fluorescence Intensity

| Mean Pixel Fluorescence Intensity (arbitrary units) | Mean Anisotropy |

| 50 | 0.10 ± 0.02 |

| 100 | 0.15 ± 0.03 |

| 150 | 0.22 ± 0.04 |

| 200 | 0.28 ± 0.05 |

| 250 | 0.35 ± 0.06 |

Data derived from the graphical representation in Ramadass et al. "How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells." Biophysical Journal. The table illustrates the correlation between the fluorescence intensity of DASPI and its emission anisotropy in primary chick embryo fibroblasts.

Experimental Protocols

The following are detailed methodologies for DASPI mitochondrial staining in different experimental systems.

Staining of Adherent Cells for Fluorescence Microscopy

Materials:

-

Adherent cells cultured on glass coverslips or in imaging-compatible plates

-

Complete cell culture medium

-

DASPI stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets (Excitation ~470 nm, Emission ~570 nm)

Protocol:

-

Cell Culture: Culture adherent cells to the desired confluency on a suitable imaging substrate.

-

Preparation of Staining Solution: Prepare a working solution of DASPI in pre-warmed complete cell culture medium or HBSS. A final concentration in the range of 1-10 µM is generally recommended. For example, to prepare a 3 µM solution, dilute the 1 mM stock solution 1:333 in the medium.

-

Staining: Remove the existing culture medium from the cells and replace it with the DASPI staining solution.

-

Incubation: Incubate the cells for 20-40 minutes at 37°C in a CO2 incubator.[3] The optimal incubation time may vary depending on the cell type and experimental conditions.

-

Washing (Optional but Recommended): After incubation, gently aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess dye and reduce background fluorescence.[3]

-

Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. Immediately visualize the stained mitochondria using a fluorescence microscope. For live-cell imaging, it is crucial to maintain the cells at 37°C.

Staining of Suspension Cells for Flow Cytometry

Materials:

-

Suspension cells in culture

-

Complete cell culture medium

-

DASPI stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Discard the supernatant and resuspend the cell pellet in pre-warmed complete culture medium or PBS to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add the DASPI stock solution directly to the cell suspension to achieve a final concentration of 1-10 µM.

-

Incubation: Incubate the cells for 20-40 minutes at 37°C, protected from light.

-

Washing: After incubation, pellet the cells by centrifugation and resuspend them in fresh, pre-warmed PBS. Repeat this washing step twice to remove unbound dye.

-

Analysis: Resuspend the final cell pellet in an appropriate buffer for flow cytometry and analyze the samples promptly.

Staining of Live Tissue Sections

Materials:

-

Freshly excised tissue

-

Vibratome or other tissue sectioning instrument

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

DASPI stock solution (e.g., 1 mM in DMSO)

-

Confocal or fluorescence microscope

Protocol:

-

Tissue Sectioning: Prepare live tissue slices (e.g., 100-300 µm thick) using a vibratome in ice-cold HBSS.

-

Preparation of Staining Solution: Prepare a working solution of DASPI in HBSS at a concentration of 1-10 µM.

-

Staining: Transfer the tissue sections to the DASPI staining solution.

-

Incubation: Incubate the sections for 30-60 minutes at room temperature or 37°C, with gentle agitation.

-

Washing: Transfer the stained tissue sections to fresh HBSS and wash for 10-15 minutes to remove excess dye. Repeat the wash step.

-

Mounting and Imaging: Mount the tissue sections in a suitable imaging chamber with fresh HBSS and visualize using a confocal or fluorescence microscope.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with DASPI mitochondrial staining.

References

- 1. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Di-1-ASP: A Fluorescent Probe for Mitochondrial and G-Quadruplex DNA Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe 2-Di-1-ASP, also known as DASPI. It details its spectral properties, applications in cellular imaging, and protocols for its use. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence microscopy and spectroscopy for cellular and molecular analysis.

Introduction to this compound (DASPI)

2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium iodide, commonly known as this compound or DASPI, is a styryl dye that has gained prominence as a versatile fluorescent probe. Its primary applications lie in the visualization of mitochondria in living cells and the detection of G-quadruplex (G4) DNA structures.[1] The molecule's photophysical properties are sensitive to its microenvironment, making it a valuable tool for studying cellular dynamics and molecular interactions.[2]

Spectral and Photophysical Properties

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~474 nm | [4] |

| Emission Maximum (λem) | ~605 nm | [4] |

| Stokes Shift | ~131 nm | Calculated |

| Solvent for Spectral Data | Methanol (MeOH) | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₉IN₂ | [4] |

| Molecular Weight | 366.24 g/mol | [6] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [4] |

| Storage | Store at -20°C, protected from light and moisture. Stock solutions are stable for at least 6 months at -80°C and 1 month at -20°C.[1] |

Mechanism of Action and Applications

Mitochondrial Staining

This compound is a lipophilic cation that accumulates in mitochondria, driven by the negative mitochondrial membrane potential.[7] Healthy, actively respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, leading to the electrophoretic uptake and concentration of the dye within the mitochondrial matrix. This accumulation results in a strong fluorescent signal, allowing for the visualization of mitochondrial morphology, distribution, and, qualitatively, the mitochondrial membrane potential. A decrease in mitochondrial membrane potential, often associated with cellular stress or apoptosis, will lead to a reduction in this compound accumulation and a corresponding decrease in fluorescence intensity.[8]

G-Quadruplex DNA Probe

In addition to its role as a mitochondrial stain, this compound exhibits a significant fluorescence enhancement upon binding to G-quadruplex DNA structures.[1] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in various cellular processes, including telomere maintenance and gene regulation, and are considered potential therapeutic targets in cancer. This compound displays selectivity for G4-DNA over double-stranded DNA and can show preferential binding to parallel G4 conformations.[1] This property makes it a valuable tool for the identification and study of G-quadruplexes in vitro and potentially in living cells.

Experimental Protocols

Live-Cell Mitochondrial Staining with this compound

This protocol provides a general guideline for staining mitochondria in live adherent cells. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Materials:

-

This compound (DASPI)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~470/40 nm, emission ~610/75 nm)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light.

-

Cell Preparation: Culture adherent cells on a suitable imaging vessel to an appropriate confluency (typically 50-70%).

-

Staining Solution Preparation: On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 25-500 nM in pre-warmed (37°C) live-cell imaging medium.[9] The optimal concentration should be determined through a titration experiment.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed live-cell imaging medium.

-

Add the staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator.[9] The optimal incubation time will vary depending on the cell type.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed live-cell imaging medium to reduce background fluorescence.[9]

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells immediately on a fluorescence microscope equipped with a live-cell incubation chamber.

-

Experimental Workflow for Live-Cell Mitochondrial Staining

Caption: Workflow for staining mitochondria in live adherent cells using this compound.

Signaling Pathways and Molecular Interactions

Mitochondrial Membrane Potential and Cellular Health

The accumulation of this compound in mitochondria is directly linked to the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and metabolic activity. A high ΔΨm is maintained by the electron transport chain and is necessary for ATP synthesis. Various cellular signals and stressors can impact ΔΨm, and this compound can be used as a qualitative reporter for these changes.

Caption: Relationship between cellular health, mitochondrial membrane potential, and this compound fluorescence.

Interaction with G-Quadruplex DNA

The precise mechanism of fluorescence enhancement of this compound upon binding to G-quadruplex DNA is not fully elucidated but is thought to involve the restriction of intramolecular rotation of the dye molecule upon association with the G4 structure. In a free state in solution, the molecule can dissipate absorbed energy through non-radiative pathways involving molecular vibrations and rotations. When bound to the G-quadruplex, these non-radiative decay pathways are suppressed, leading to an increase in fluorescence quantum yield. The binding is likely to occur through non-covalent interactions, such as groove binding or stacking on the G-quartets.

Caption: Proposed mechanism of fluorescence enhancement of this compound upon binding to G-quadruplex DNA.

Conclusion

This compound is a valuable fluorescent probe with dual applications in monitoring mitochondrial health and detecting G-quadruplex DNA structures. Its sensitivity to the local microenvironment provides researchers with a tool to investigate dynamic cellular processes. The protocols and mechanistic diagrams provided in this guide serve as a foundation for the effective application of this compound in fluorescence microscopy and related techniques. As with any fluorescent probe, empirical optimization of experimental conditions is crucial for achieving reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. biotium.com [biotium.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Di-1-ASP in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Di-1-ASP (also known as DASPI or DASPMI), a widely used fluorescent probe for mitochondrial staining. Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of experiments in cell biology, biochemistry, and drug discovery. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action.

Core Topic: this compound Solubility

This compound, with the chemical name 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide, is a lipophilic cationic dye. Its solubility is a key factor in preparing stock solutions, determining appropriate concentrations for cellular assays, and ensuring reproducible experimental outcomes.

Data Presentation: Quantitative Solubility

The solubility of this compound has been determined in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. The data from multiple sources are summarized in the tables below for clear comparison.

Table 1: Solubility of this compound in DMSO

| Solubility Range (mg/mL) | Molar Concentration (mM) | Source Reference | Notes |

| 1 - 10 | 2.73 - 27.3 | Cayman Chemical | Described as "Sparingly Soluble".[1] |

| 25 | 68.26 | MedchemExpress | Requires sonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[2] |

| 30 | 81.91 | Selleck Chemicals | It is noted that moisture-absorbing DMSO reduces solubility and fresh DMSO should be used.[3] |

Table 2: Solubility of this compound in Water

| Solubility | Source Reference | Notes |

| Insoluble | Selleck Chemicals | The compound is not soluble in water.[1] |

Experimental Protocols

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of a compound like this compound. These protocols are based on established methods in the field and can be adapted for specific laboratory settings.

Protocol 1: Kinetic Solubility Determination

This high-throughput method is suitable for early-stage drug discovery and involves adding a concentrated DMSO stock solution of the test compound to an aqueous buffer.

Materials:

-

This compound

-

High-purity DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for analysis)

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader or a nephelometer

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new 96-well plate. Then, add a fixed volume of PBS (pH 7.4) to each well. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

UV/Vis Spectroscopy: Alternatively, after incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound (approximately 474 nm). The concentration of the dissolved compound can be determined from a standard curve.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This method measures the equilibrium solubility of a compound and is considered the "gold standard."

Materials:

-

Solid this compound

-

High-purity DMSO or Water

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent (DMSO or water). The presence of excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with an appropriate solvent (e.g., DMSO) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted supernatant using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Solubility Calculation: The thermodynamic solubility is the concentration of this compound measured in the supernatant.

Mandatory Visualization

The following diagrams illustrate the mechanism of this compound as a mitochondrial probe and a general workflow for its use in cellular imaging.

References

An In-depth Technical Guide to 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (2-Di-1-ASP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, commonly known as 2-Di-1-ASP or DASPMI, is a fluorescent styryl dye. This document provides a comprehensive overview of its discovery, synthesis, key applications, and experimental protocols. It is intended to serve as a technical guide for researchers utilizing this probe in cellular and molecular biology applications.

Discovery

The utility of this compound as a specific fluorescent probe for mitochondria in living cells was first extensively characterized by J. Bereiter-Hahn in 1976. In a seminal paper published in Biochimica et Biophysica Acta, it was demonstrated that Dimethylaminostyrylmethylpyridiniumiodine (DASPMI) exhibits low toxicity and specifically accumulates in mitochondria. The fluorescence intensity of the dye was shown to be a reliable measure of the energization state of the mitochondria, laying the groundwork for its widespread use in studying mitochondrial membrane potential.

Synthesis

The synthesis of this compound is achieved through a condensation reaction between 1,2-dimethylpyridinium iodide and 4-dimethylaminobenzaldehyde in the presence of a catalytic amount of a base, such as piperidine (B6355638).

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is adapted from a published synthesis of this compound[1]:

-

Reactant Preparation: Dissolve 1,2-dimethylpyridinium iodide (1.00 mmol, 235 mg) and 4-dimethylaminobenzaldehyde (1.00 mmol, 149 mg) in ethanol (B145695) (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: While stirring, add one drop of piperidine to the solution.

-

Reaction: Reflux the resulting solution for 12 hours.

-

Precipitation and Filtration: After cooling the reaction mixture, dilute it with water (10 mL). The product will precipitate out of the solution.

-

Washing and Drying: Filter the precipitate and wash it with water and then with cold ethanol. Dry the resulting bright red powder under vacuum.

This procedure typically yields this compound in high purity (around 94% yield)[1].

Physicochemical and Photophysical Properties

This compound is a solid with a melting point of 280 °C (with decomposition). Its photophysical properties are highly dependent on the solvent environment.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉IN₂ | |

| Molecular Weight | 366.24 g/mol | [2] |

| CAS Number | 2156-29-8 | |

| Absorption Maximum (λmax) | 466 nm (Methanol) | |

| Emission Maximum (λem) | 570 nm (in aqueous solution) | [3] |

| Excitation (in cells) | ~470 nm | [4] |

| Emission (in cells) | 560-570 nm | [4] |

Experimental Protocols

Staining of Mitochondria in Living Cells

This protocol is a general guideline for staining mitochondria in cultured cells. Optimization may be required for different cell types.

Caption: Workflow for mitochondrial staining.

Detailed Protocol:

-

Cell Culture: Seed cells on glass coverslips at a suitable density and culture until they reach the desired confluency.

-

Staining Solution Preparation: Prepare a 3 µM working solution of this compound in the appropriate cell culture medium.

-

Incubation: Remove the culture medium from the cells and add the this compound staining solution. Incubate for 40 minutes at 28°C.

-

Washing: After incubation, rinse the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution) to remove any excess, unbound dye.

-

Imaging: Mount the coverslip on a microscope slide and visualize the stained mitochondria using an epifluorescence microscope equipped with appropriate filters for excitation at approximately 470 nm and emission detection at 560-570 nm.

Staining of G-quadruplex DNA

This compound has been shown to be selective for G-quadruplex (G4) DNA structures, with a significant fluorescence enhancement upon binding. While a specific, detailed protocol for its use in this application is not as well-established as for mitochondrial staining, the following provides a general approach based on the principles of fluorescent probing of nucleic acids.

Caption: Workflow for G-quadruplex DNA staining.

General Protocol:

-

G-quadruplex Formation: Prepare the G-quadruplex DNA structure of interest according to established protocols, typically involving the annealing of a G-rich oligonucleotide in the presence of a stabilizing cation like potassium.

-

Dye Addition: Add this compound to the G-quadruplex DNA solution. The optimal concentration of the dye will need to be determined empirically but can start in the low micromolar range.

-

Incubation: Allow the dye and DNA to incubate for a sufficient period to reach binding equilibrium. This can be done at room temperature.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of the solution using a fluorometer. A significant increase in fluorescence intensity in the presence of G-quadruplex DNA compared to single- or double-stranded DNA indicates binding.

Mechanism of Action

Mitochondrial Staining

The accumulation of the cationic this compound dye within the mitochondria is driven by the negative mitochondrial membrane potential. In energized mitochondria, the dye is actively taken up and concentrated, leading to a strong fluorescent signal. Conversely, in depolarized or unhealthy mitochondria, the dye does not accumulate, resulting in a weaker signal. This potential-dependent accumulation makes this compound a sensitive indicator of mitochondrial function.

G-quadruplex DNA Binding

The fluorescence of this compound is significantly enhanced upon binding to G-quadruplex DNA structures. This is likely due to the restriction of intramolecular rotation in the bound state, which reduces non-radiative decay pathways and favors fluorescence emission. The dye is thought to bind to the grooves of the G-quadruplex structure. This property allows for the selective detection of G-quadruplexes over other DNA conformations.[5]

Conclusion

This compound is a versatile and valuable fluorescent probe with well-established applications in the study of mitochondrial function and emerging use in the detection of G-quadruplex DNA. This guide provides a foundational understanding of its discovery, synthesis, and key experimental protocols to aid researchers in its effective application. As with any experimental technique, optimization of the provided protocols for specific experimental systems is recommended.

References

- 1. escholarship.org [escholarship.org]

- 2. 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide | C16H19IN2 | CID 5333955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

This guide provides a comprehensive overview of the styryl dye 2-Di-1-ASP (DASPI) and its derivatives, focusing on their applications as fluorescent probes for mitochondria and G-quadruplex DNA. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques for cellular imaging and nucleic acid interaction studies.

Core Compound: this compound (DASPI)

This compound, also known as DASPI, is a mono-styryl dye widely employed as a mitochondrial stain and a fluorescent probe for G-quadruplex (G4) and double-stranded DNA.[1][2] Its fluorescence intensity is sensitive to the local environment, making it a valuable tool for studying cellular organelles and nucleic acid structures.

Chemical and Photophysical Properties

The key properties of this compound are summarized in the table below. The fluorescence quantum efficiency of DASPMI is dependent on the characteristics of the solvent.[3]

| Property | Value | Reference |

| Synonyms | DASPI, DASPMI, 2M2PM, D 308 | [2][4] |

| Chemical Formula | C₁₆H₁₉IN₂ | [4] |

| Molecular Weight | 366.24 g/mol | [5] |

| CAS Number | 2156-29-8 | [4] |

| Excitation Maximum (λex) | ~474 nm | [4] |

| Emission Maximum (λem) | ~605 nm | [4] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [4] |

Related Compounds and Derivatives

The Di-ASP series includes several derivatives with altered photophysical properties and targeting capabilities. A notable derivative is 4-Di-2-ASP.

4-Di-2-ASP

4-Di-2-ASP is a cationic styryl dye that also serves as a mitochondrial marker. It has been noted for its photostability and low toxicity, making it suitable for imaging living nerve terminals.

| Property | 4-Di-2-ASP | Reference |

| Excitation Maximum (λex) | ~485 nm | |

| Emission Maximum (λem) | ~607 nm | |

| Molecular Weight | 394.30 g/mol | |

| CAS Number | 105802-46-8 |

Mechanism of Action and Applications

This compound and its derivatives have two primary applications: mitochondrial staining and as probes for G-quadruplex DNA.

Mitochondrial Staining

As cationic molecules, Di-ASP dyes accumulate in mitochondria, driven by the negative mitochondrial membrane potential. The fluorescence intensity of DASPMI within living cells is a measure of the energization state of the mitochondria.[3] This property allows for the visualization of mitochondrial morphology and the assessment of mitochondrial health. Uptake of the dye is influenced by inhibitors of oxidative phosphorylation.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis, G-Quadruplex DNA binding and cytotoxic properties of naphthalimide substituted styryl dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling and Use of 2-Di-1-ASP Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of 2-Di-1-ASP powder, a fluorescent dye commonly utilized in cellular and molecular biology research. The information herein is intended to supplement, not replace, institutional safety guidelines and standard laboratory practices.

Chemical and Physical Properties

This compound, also known by its synonyms DASPI, 2M2PM, D 308, and Compound 18a, is a mono-styryl dye. Its primary applications in research are as a fluorescent probe for labeling mitochondria in living cells and for binding to G-quadruplex DNA structures.[1][2]

A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₉IN₂ | [2] |

| Molecular Weight | 366.24 g/mol | [2] |

| CAS Number | 2156-29-8 | [2] |

| Appearance | Solid powder | [3] |

| Excitation Maximum (λex) | 474 nm | [3] |

| Emission Maximum (λem) | 605 nm | [3] |

| Solubility | Soluble in DMSO (up to 30 mg/mL), sparingly soluble in ethanol (B145695) (1.5 mg/mL), and insoluble in water. | [2] |

Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound powder to determine the appropriate level of PPE. The following are minimum recommendations:

| PPE Category | Specification | Rationale |